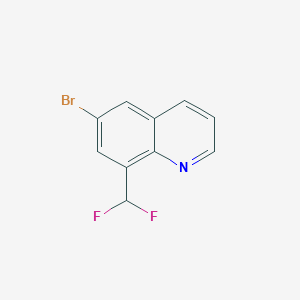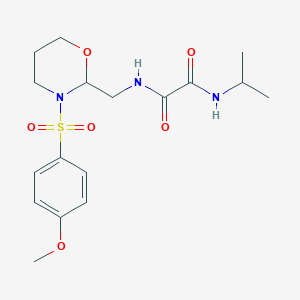![molecular formula C26H30N2O5S B2476492 4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate CAS No. 1005096-41-2](/img/structure/B2476492.png)
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl N-(4-cyanobenzyl)-N-[(4-methylphenyl)sulfonyl]carbamate is a useful research compound. Its molecular formula is C26H30N2O5S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytochrome P450 Isoform Inhibition
Cytochrome P450 enzymes play a crucial role in drug metabolism, affecting the pharmacokinetics of many drugs. Compounds with specific inhibitory effects on P450 isoforms are valuable tools in drug development for assessing potential drug-drug interactions. Khojasteh et al. (2011) reviewed the selectivity and potency of chemical inhibitors for various human hepatic CYP isoforms, highlighting the importance of such compounds in predicting drug interactions and optimizing drug therapy (Khojasteh, Prabhu, Kenny, Halladay, & Lu, 2011).
Antimicrobial and Anti-Biofilm Activities
Natural compounds like carvacrol, which share structural similarities with other organic compounds, have been studied for their antimicrobial and anti-biofilm properties. Marchese et al. (2018) discussed the potential of carvacrol and its synergies with antibiotics, highlighting the possibility of utilizing similar compounds for developing new anti-infective materials (Marchese, Arciola, Coppo, Barbieri, Barreca, Chebaibi, Sobarzo-Sánchez, Nabavi, & Nabavi, 2018).
Antioxidant Activity Analysis
Antioxidants play a critical role in mitigating oxidative stress, a factor in many chronic diseases. Munteanu and Apetrei (2021) reviewed analytical methods for determining antioxidant activity, indicating the relevance of structurally diverse compounds in assessing and harnessing antioxidant potential for health applications (Munteanu & Apetrei, 2021).
Radical Cyclization in Organic Synthesis
Compounds that facilitate or undergo radical cyclization have significant utility in synthesizing complex organic molecules, including pharmacologically active compounds. Ishibashi and Tamura (2004) highlighted the control of regiochemistry in radical cyclizations, a principle that could be relevant in synthesizing derivatives of the compound for targeted biological activities (Ishibashi & Tamura, 2004).
Properties
IUPAC Name |
(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl) N-[(4-cyanophenyl)methyl]-N-(4-methylphenyl)sulfonylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O5S/c1-18(2)26-14-13-25(4,33-26)23(15-26)32-24(29)28(17-21-9-7-20(16-27)8-10-21)34(30,31)22-11-5-19(3)6-12-22/h5-12,18,23H,13-15,17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBKVFZEJDXYAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C#N)C(=O)OC3CC4(CCC3(O4)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[cyclohexyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B2476409.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-propylacetamide](/img/structure/B2476410.png)
![[(1R,2S)-2-(Difluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2476414.png)

![N-(benzo[d]thiazol-5-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2476417.png)
![1-allyl-4-(1-(3-(2,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2476418.png)
![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2476420.png)





![N-(2-chloro-4-fluorobenzyl)-1-[6-(2,3-dimethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2476431.png)

